molecular formula C22H16N2O2 B14332383 (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one CAS No. 106087-97-2

(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one

Cat. No.: B14332383
CAS No.: 106087-97-2
M. Wt: 340.4 g/mol
InChI Key: XNAPCQQJKIHDGD-UHFFFAOYSA-N
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Description

(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one is a complex organic compound with a unique structure that includes an anilino group, a hydroxyphenyl group, and a naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted naphthalenones.

Scientific Research Applications

(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of both an anilino group and a hydroxyphenyl group in the same molecule provides a versatile platform for chemical modifications and biological interactions.

Properties

CAS No.

106087-97-2

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-anilino-2-(2-hydroxyphenyl)iminonaphthalen-1-one

InChI

InChI=1S/C22H16N2O2/c25-21-13-7-6-12-18(21)24-20-14-19(23-15-8-2-1-3-9-15)16-10-4-5-11-17(16)22(20)26/h1-14,23,25H

InChI Key

XNAPCQQJKIHDGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3O)C(=O)C4=CC=CC=C42

Origin of Product

United States

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